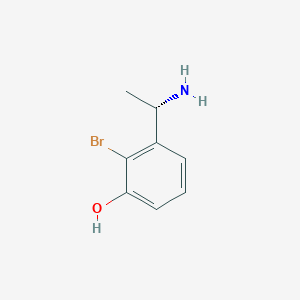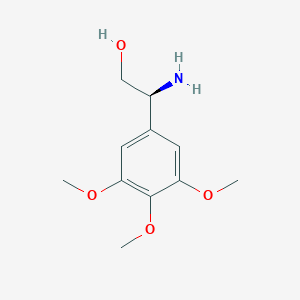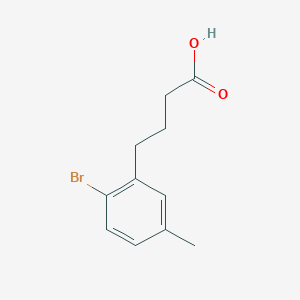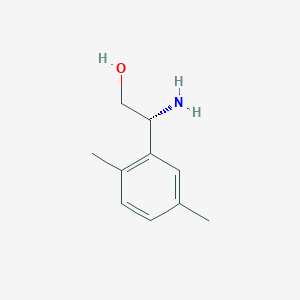![molecular formula C11H13BrN2O B13555488 1-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B13555488.png)
1-[(4-Bromophenyl)methyl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromobenzyl)piperazin-2-one is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromobenzyl group attached to the piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Bromobenzyl)piperazin-2-one can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobenzyl bromide with piperazin-2-one in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at ambient temperature for several hours. The product is then purified through extraction and recrystallization .
Industrial Production Methods: While specific industrial production methods for 1-(4-Bromobenzyl)piperazin-2-one are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromobenzyl)piperazin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobenzyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce reduced piperazine derivatives .
Aplicaciones Científicas De Investigación
1-(4-Bromobenzyl)piperazin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential antitumor and antiviral agents.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromobenzyl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it can bind to certain enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparación Con Compuestos Similares
1-(4-Bromobenzyl)piperazine: Similar structure but lacks the carbonyl group.
1-(4-Chlorobenzyl)piperazin-2-one: Similar structure with a chlorine atom instead of bromine.
1-(4-Fluorobenzyl)piperazin-2-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness: 1-(4-Bromobenzyl)piperazin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s properties in certain applications .
Propiedades
Fórmula molecular |
C11H13BrN2O |
|---|---|
Peso molecular |
269.14 g/mol |
Nombre IUPAC |
1-[(4-bromophenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C11H13BrN2O/c12-10-3-1-9(2-4-10)8-14-6-5-13-7-11(14)15/h1-4,13H,5-8H2 |
Clave InChI |
MXQOHKZACGRJKW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)CN1)CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-dichloro-5H,7H,8H-pyrano[3,4-d]pyridazine](/img/structure/B13555405.png)
![(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoicacid](/img/structure/B13555411.png)
![4-(Benzo[d]isothiazol-4-yloxy)-3-chloroaniline](/img/structure/B13555423.png)




![2-(pyridin-3-yl)-N-[(3S)-1-[5-(2H-1,2,3,4-tetrazol-5-yl)-1H-pyrrole-2-carbonyl]pyrrolidin-3-yl]acetamide](/img/structure/B13555433.png)


![3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid](/img/structure/B13555459.png)
![2-Bromo-6-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13555469.png)


